Tetrahydropyridine

Descripción general

Descripción

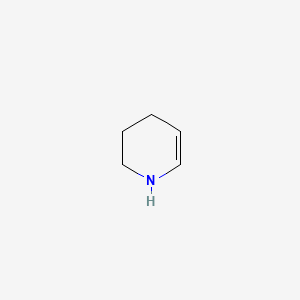

Tetrahydropyridine is a heterocyclic compound with the chemical formula C5H9N. It exists in three isomeric forms, which differ by the location of the double bond within the ring structure. These isomers are 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine . This compound is primarily of theoretical interest, as the parent compounds are not widely found in nature. many substituted derivatives of this compound are known and have significant applications in various fields .

Synthetic Routes and Reaction Conditions:

Partial Reduction of Pyridinium Salts: One common method involves the partial reduction of pyridinium salts to yield N-alkyltetrahydropyridines.

Ireland-Claisen Rearrangement: This method involves a modified Ireland-Claisen rearrangement, leading to tetrahydropyridines via a silyl ketene acetal intermediate.

Ring-Closing Olefin Metathesis: This technique has also been employed to establish the this compound ring system.

Industrial Production Methods:

Catalytic Hydrogenation: Industrially, this compound derivatives can be synthesized using catalytic hydrogenation of pyridine derivatives under specific conditions.

Multicomponent Reactions: One-pot multicomponent reactions involving various catalysts such as p-toluene sulfonic acid monohydrate, ruthenium chloride, and others have been used to synthesize this compound derivatives.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of pyridine derivatives.

Substitution: Nucleophilic substitution reactions can be performed on this compound derivatives to introduce different functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products:

Pyridine Derivatives: Oxidation of this compound typically yields pyridine derivatives.

Substituted Tetrahydropyridines: Substitution reactions result in various substituted this compound compounds.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Neuroprotective Agents

Tetrahydropyridine derivatives have been extensively studied for their neuroprotective properties. Research indicates that certain this compound compounds can act as monoamine oxidase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. For instance, novel this compound derivatives have shown promise in protecting dopaminergic neurons from neurotoxicity induced by MPTP in various animal models .

2. Anticancer and Anti-inflammatory Agents

Tetrahydropyridines have been identified as potential anticancer and anti-inflammatory agents. Structure-activity relationship (SAR) studies reveal that modifications to the this compound ring can enhance biological activity against cancer cell lines. Specific derivatives exhibit selective inhibition of cancer cell proliferation and demonstrate anti-inflammatory effects through modulation of inflammatory pathways .

3. Dopamine Receptor Agonists

Some this compound compounds, such as Droperidol, function as dopamine receptor agonists and are utilized in clinical settings for sedation and management of psychiatric conditions. These compounds have been shown to possess a range of pharmacological activities including antiemetic effects and migraine relief .

Neurotoxicology Applications

1. Parkinson's Disease Research

MPTP is a well-established neurotoxin used to create animal models of Parkinson's disease. Its administration leads to selective destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology observed in human patients with Parkinson's disease. This model has been instrumental in understanding the mechanisms underlying dopaminergic neurodegeneration and testing potential therapeutic interventions .

2. Mechanistic Studies

Studies utilizing MPTP have provided insights into the biochemical pathways involved in neuronal death. For example, research has demonstrated that MPTP induces mitochondrial dysfunction and oxidative stress within dopaminergic neurons, contributing to cell death . These findings are crucial for developing strategies aimed at mitigating neurotoxicity.

Case Studies

Mecanismo De Acción

The mechanism of action of tetrahydropyridine derivatives varies depending on their specific structure and target:

Comparación Con Compuestos Similares

Tetrahydropyridine is similar to other nitrogen-containing heterocycles such as pyridine, dihydropyridine, and piperidine:

Pyridine: Pyridine is a six-membered aromatic ring with one nitrogen atom.

Dihydropyridine: Dihydropyridine is a partially saturated derivative of pyridine with two hydrogen atoms added.

Piperidine: Piperidine is a fully saturated six-membered ring with one nitrogen atom.

Uniqueness of this compound:

Isomerism: this compound exists in three isomeric forms, which is unique compared to the other similar compounds.

Biological Activity: The specific biological activities of this compound derivatives, such as their neurotoxic and enzyme inhibitory properties, distinguish them from other nitrogen-containing heterocycles.

Actividad Biológica

Tetrahydropyridine (THP) is a bicyclic organic compound that has garnered significant interest in pharmacology due to its diverse biological activities. This article explores the biological activity of THP, focusing on its derivatives, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

This compound is characterized by a saturated six-membered ring containing five carbon atoms and one nitrogen atom. Its derivatives have been synthesized and studied extensively for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

1. Anti-inflammatory Properties

THP derivatives have shown promising anti-inflammatory effects. For instance, certain N- and alpha-position substituted this compound derivatives demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) production in vitro and in vivo. Notably, compound 3o exhibited an IC50 value of 0.44 µM against lipopolysaccharide (LPS)-induced TNF-α production in human whole blood, while compound 3i showed an ID50 of 1.42 mg/kg in mice .

Table 1: Anti-inflammatory Activity of THP Derivatives

| Compound | IC50 (µM) | ID50 (mg/kg) | Activity |

|---|---|---|---|

| 3o | 0.44 | - | In vitro inhibition of TNF-α |

| 3i | - | 1.42 | In vivo inhibition of TNF-α |

2. Neuroprotective Effects

The neurotoxicity associated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is well-documented as it induces parkinsonism in humans and animal models. MPTP exposure leads to selective degeneration of dopaminergic neurons in the substantia nigra, mimicking Parkinson's disease symptoms . Research indicates that THP derivatives may counteract these neurotoxic effects through various mechanisms:

- Cox-2 Modulation : Studies have shown that MPTP treatment increases cyclooxygenase-2 (Cox-2) expression in surviving dopaminergic neurons, suggesting a role for inflammatory pathways in neurodegeneration .

- Neuroprotective Agents : Some THP derivatives have been identified as potential neuroprotective agents by inhibiting oxidative stress and inflammatory responses in neuronal cells .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of THP derivatives. For example, compounds synthesized through multicomponent reactions exhibited significant cytotoxicity against various cancer cell lines:

- Table 2: Anticancer Activity of THP Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 49 | SK-N-SH | 11 ± 1.3 |

| 50 | SK-N-SH | 22 ± 1.3 |

| 51 | A549 | 58 ± 4.1 |

These compounds demonstrated selective cytotoxicity, indicating their potential for further development as cancer therapeutics .

The biological activity of THP derivatives can be attributed to several mechanisms:

- Receptor Agonism : Some THP compounds act as agonists at serotonin receptors (e.g., 5-HT2C), which may contribute to their therapeutic effects in conditions like obesity and depression .

- Enzyme Inhibition : Certain derivatives have been found to inhibit acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms .

Case Studies

A notable case involved a patient with MPTP-induced parkinsonism who underwent deep brain stimulation (DBS). This case illustrated the translational potential of using MPTP as a model for studying Parkinson's disease therapies and highlighted the importance of THP-related compounds in developing neuroprotective strategies .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWICNJIUPRZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436364 | |

| Record name | Tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37497-65-7 | |

| Record name | 1,2,3,4-Tetrahydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37497-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.